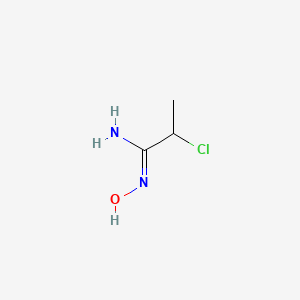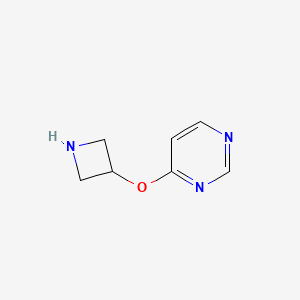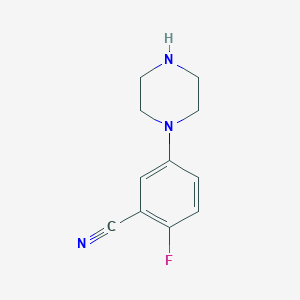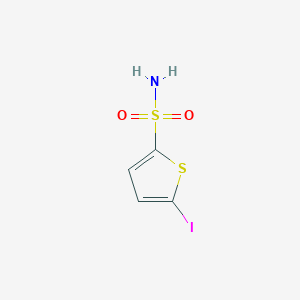
5-Iodothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodothiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
The synthesis of 5-Iodothiophene-2-sulfonamide typically involves the iodination of thiophene followed by sulfonamide formation. One common method is the iodination of thiophene using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodothiophene is then reacted with a sulfonamide precursor, such as chlorosulfonic acid, to form this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
5-Iodothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the sulfonamide group can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Iodothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Iodothiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with zinc ions in enzymes, which can lead to enzyme inhibition. The exact pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
5-Iodothiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
5-Bromothiophene-2-sulfonamide: Similar structure but with a bromine atom instead of iodine.
5-Chlorothiophene-2-sulfonamide: Contains a chlorine atom instead of iodine.
5-Fluorothiophene-2-sulfonamide: Contains a fluorine atom instead of iodine.
Propiedades
Número CAS |
53595-67-8 |
|---|---|
Fórmula molecular |
C4H4INO2S2 |
Peso molecular |
289.1 g/mol |
Nombre IUPAC |
5-iodothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H4INO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
Clave InChI |
MRUQKTZKWAIIBL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)I)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


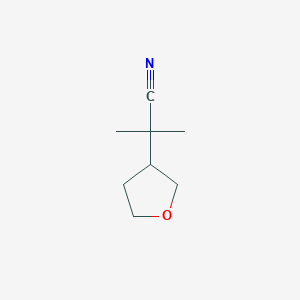
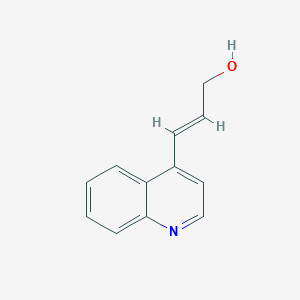
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

